

RK-24466: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	RK-24466	
Cat. No.:	B1673643	Get Quote

For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of the kinase selectivity of **RK-24466**, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with other notable kinase inhibitors. The information is supported by experimental data and detailed methodologies for the key assays cited.

Comparative Kinase Selectivity Profile

RK-24466 is a potent and selective inhibitor of Lck, a non-receptor Src family tyrosine kinase crucial for T-cell signaling.[1] While comprehensive large-scale kinome screening data for **RK-24466** is not extensively available in the public domain, existing data demonstrates its high affinity for Lck and provides insight into its selectivity against a panel of other kinases. For a broader perspective, this guide contrasts the selectivity of **RK-24466** with other well-characterized kinase inhibitors known to target Lck or the broader Src family, such as Dasatinib, Saracatinib, Bosutinib, and the widely used research tool, PP2.

It is important to note that the inhibitory activities (IC50 or Kd values) can vary between different assay formats and conditions. The data presented below is compiled from various sources to provide a comparative overview.



Kinase Target	RK-24466 (IC50)	Dasatinib (Kd)	Saracatinib (IC50)	Bosutinib (IC50)	PP2 (IC50)
Lck	<1 nM - 2 nM	0.1 nM	4-10 nM[2]	-	4 nM[3][4][5]
Src	70 nM	0.2 nM	2.7 nM[2]	1.2 nM[6]	-
Fyn	-	-	4-10 nM[2]	-	5 nM[3][4][5]
Lyn	-	0.1 nM	4-10 nM[2]	-	-
Yes1	-	0.1 nM	<4 nM[2]	-	-
ABL1	-	0.1 nM	30 nM	-	-
Kdr (VEGFR2)	1.57 μΜ	-	-	-	-
Tie-2	1.98 μΜ	-	-	-	-
EGFR	3.2 μΜ	-	66 nM	-	480 nM[7]
KIT	-	1.5 nM	200 nM	>10 μM[6]	-
PDGFRA	-	2.5 nM	-	>10 μM[6]	-
PDGFRB	-	1.8 nM	-	-	-
ZAP-70	>50 μM	-	-	-	>100 µM[3][7]
PKC	>33 μM	-	-	-	-
CDC2/B	>50 μM	-	-	-	-
JAK2	-	-	-	-	>50 μM[3][7]

Table compiled from multiple sources. Assay conditions and formats (IC50 from enzymatic assays vs. Kd from binding assays) may vary, affecting direct comparability.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro assays used to characterize the potency and selectivity of compounds like **RK-24466**.



Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

Procedure:

- Compound Preparation: A serial dilution of the test inhibitor (e.g., RK-24466) is prepared in DMSO.
- Reaction Setup:
 - \circ Add 1 μ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
 - \circ Add 2 μ L of purified Lck enzyme diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[8]
 - \circ Initiate the reaction by adding 2 μ L of a mixture containing the substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1) and ATP in kinase buffer.
- Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).
- ADP Detection:
 - Add 5 µL of ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
- Measurement: Read the luminescence using a plate-reading luminometer.



 Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (LanthaScreen®)

This assay measures the binding of an inhibitor to the kinase active site.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
- Reaction Setup (384-well plate):
 - Add 5 μL of the test compound.
 - Add 5 μL of a mixture containing the tagged Lck kinase and a europium-labeled anti-tag antibody.
 - Add 5 μL of the Alexa Fluor® 647-labeled kinase tracer.
- Incubation: Incubate the plate for 1 hour at room temperature.
- Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Data Analysis: Calculate the emission ratio (acceptor/donor). The percent inhibition is determined relative to a no-inhibitor control, and the IC50 or Kd value is calculated from a dose-response curve.

Visualizations

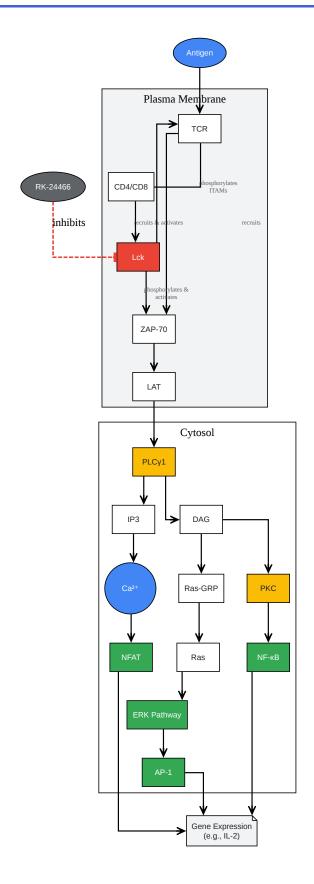






To better understand the context of **RK-24466**'s primary target, the following diagrams illustrate the Lck signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

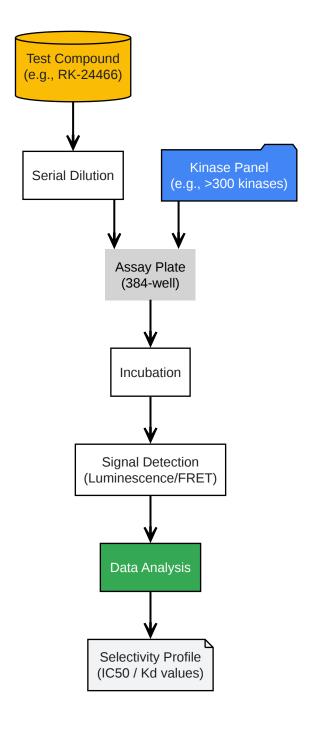




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Caption: Simplified Lck Signaling Pathway in T-Cell Activation.





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